1-Methylcytosine

Ultrafast spectroscopy Photophysics Excited-state dynamics

Researchers constructing expanded-alphabet (hachimoji) genetic systems require 1-methylcytosine specifically-no other methylated cytosine regioisomer (5mC, 3mC, N⁴-mC) can pair with isoguanine. Procuring the incorrect regioisomer leads to failed base-pairing and invalid experimental results. • Orthogonal hachimoji partner: B:S base pair exhibits -21.8 kcal mol⁻¹ stronger Watson-Crick interaction energy vs. natural G:C (CCSD(T)/CBS-validated). • Spectroscopic distinction: Unique ~5.7 ps dark nπ* excited state; 5-6× shorter lifetime than cytidine (35 ps). Verify this benchmark before extrapolating to N1-ribosyl systems. • Highest Na⁺ affinity among cytosine methyl derivatives (224 ± 8 kJ/mol); apply correction factor for LC-MS quantification to avoid systematic 5mC underestimation.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 176112-77-9
Cat. No. B066012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcytosine
CAS176112-77-9
Synonyms1-methylcytosine
1-methylcytosine hydrochloride
N-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
InChIKeyHWPZZUQOWRWFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcytosine (CAS 176112-77-9): A Position-Specific Methylated Cytosine for Hachimoji Nucleic Acids and Photophysical Research


1-Methylcytosine (1mCyt; 4-amino-1-methylpyrimidin-2(1H)-one; C₅H₇N₃O; MW 125.13 g·mol⁻¹; mp 300–303 °C; predicted pKa 4.53 ± 0.10) is a pyrimidine nucleobase analog in which a methyl group is substituted at the N1 position of the cytosine ring . Unlike the well-known epigenetic mark 5-methylcytosine (methylation at C5), the N1-methyl modification fundamentally alters the hydrogen-bonding face, electronic structure, and photophysical behavior of the base. 1mCyt serves as the cognate partner for isoguanine in the synthetic eight-letter (hachimoji) genetic system and is widely employed as a simplified model compound for computational and spectroscopic studies of cytosine excited-state dynamics [1]. Its CAS registry number 176112-77-9 corresponds to the (Z)-tautomeric form.

Why 5-Methylcytosine or Unmodified Cytosine Cannot Substitute for 1-Methylcytosine in Research and Synthetic Biology


The position of methylation on the cytosine ring dictates entirely distinct chemical, photophysical, and molecular-recognition properties. 5-Methylcytosine (5mC) operates as an epigenetic modifier within the major groove of canonical B-DNA without disrupting Watson-Crick pairing with guanine. In contrast, N1-methylation directly occupies the glycosidic bond attachment site, abolishing the ability to form standard nucleosides and redirecting base-pairing toward the non-natural partner isoguanine via an orthogonal hydrogen-bonding pattern [1]. Critically, 1mCyt exhibits a unique ~5.7 ps dark nπ* excited state and a solvent-dependent fluorescence response that is absent in both cytidine and 5-methylcytidine, meaning it cannot serve as a faithful photophysical surrogate for natural cytosine nucleosides without careful qualification [2]. Procurement of the correct regioisomer is therefore non-negotiable for three distinct application domains: hachimoji synthetic biology, ultrafast spectroscopy, and metal-coordination chemistry.

Quantitative Differentiation of 1-Methylcytosine vs. Cytosine, 5-Methylcytosine, Cytidine, and 2′-Deoxycytidine: Evidence-Based Selection Guide


Unique ~5.7 ps Dark nπ* Excited State Lifetime Distinguishes 1-Methylcytosine from All Natural Cytosine Nucleosides

1-Methylcytosine (1mCyt) in aqueous solution exhibits a long-lived dark nπ* state with a lifetime of 5.7 ± 0.3 ps, which is completely absent in the photophysical profiles of both cytidine (Cyd, τ₃ = 35 ± 2 ps) and 2′-deoxycytidine (dCyd, τ₃ = 30 ± 2 ps). This nπ* state was experimentally identified for the first time by Ma et al. (2024) using femtosecond broadband time-resolved fluorescence and transient absorption spectroscopy [1]. The fluorescence quantum yield of 1mCyt in H₂O (Φf = 0.78 ± 0.05 × 10⁻⁴) is lower than that of dCyd (Φf = 0.89 ± 0.06 × 10⁻⁴) and approximately 10-fold lower than that of 5-methylcytidine (Φf = 7.53 ± 0.32 × 10⁻⁴), ruling out 1mCyt as a photophysically equivalent substitute [1]. Furthermore, the solvent effect on 1mCyt fluorescence—a ~12 nm blue-shift in λf in H₂O (324 nm) versus CH₃CN (336 nm)—is distinctive from that known for deoxycytidine, where the shift direction and magnitude differ [1].

Ultrafast spectroscopy Photophysics Excited-state dynamics Non-radiative deactivation

1-Methylcytosine Exhibits the Highest Sodium Ion Affinity Among Cytosine Methylated Derivatives

The absolute Na⁺ affinities of cytosine and its methylated derivatives were determined by collisionally activated dissociation (CAD) of Na⁺-bound heterodimers using the kinetic method. 1-Methylcytosine (1MeCyt) exhibits the highest Na⁺ affinity at 224 ± 8 kJ/mol, exceeding both 5-methylcytosine (5MeCyt, 219 ± 8 kJ/mol) and unmodified cytosine (Cyt, 214 ± 8 kJ/mol) [1]. The relative Na⁺ affinity ordering (kJ/mol) is: GlyLeu (0) < Cyt (+3) < GlyPhe (+4) < SerGly (+6) < 5MeCyt (+8) < PheGly (+11) < 1MeCyt (+13) < His (+17) [1]. Ab initio calculations confirmed these experimental values with computed affinities of Cyt (213 kJ/mol) and 1MeCyt (217 kJ/mol) in good agreement with experiment [1]. The data unambiguously correspond to Na⁺ complexes with the keto tautomeric form.

Mass spectrometry Metal ion binding Gas-phase chemistry Kinetic method

Isoguanine:1-Methylcytosine Hachimoji Base Pair Binds -21.8 kcal/mol Stronger Than Natural G:C in Watson-Crick Geometry

High-order quantum-mechanical analysis by Kumawat et al. (2023) at the CCSD(T)/CBS level demonstrates that the non-natural Hachimoji base pair isoguanine:1-methylcytosine (B:S) in Watson-Crick geometry exhibits intermolecular interaction energies that are -21.8 kcal mol⁻¹ stronger than the corresponding natural guanine:cytosine (G:C) pair [1]. This enhanced stabilization is attributed to generally shorter hydrogen-bond distances in the B:S pair and a larger electrostatic contribution to the interaction energy, as decomposed by SAPT2+(3)(CCD)δMP2/aug-cc-pVTZ analysis [1]. Conversely, the B:S pair is substantially less stable in Hoogsteen geometry (by 17.3 kcal mol⁻¹) compared to WC geometry, whereas natural base pairs prefer Hoogsteen [1]. This geometric orthogonality is critical for the fidelity of Hachimoji replication.

Hachimoji DNA Synthetic biology Base-pair energetics Non-natural nucleobases

Surface-Enhanced Raman Spectroscopy Reveals Opposite Molecular Orientations: 1-Methylcytosine is Non-Planar on Gold Whereas 5-Methylcytosine is Planar

Camafeita et al. (1995) reported SERS spectra of cytosine, 1-methylcytosine, 5-methylcytosine, and 1,5-dimethylcytosine on gold colloids. Comparative analysis of Raman band intensities revealed a preferred non-planar orientation of cytosine and 1-methylcytosine with respect to the metal surface, in which the C=O group plays a determining role in the interaction [1]. In striking contrast, 5-methylcytosine and 1,5-dimethylcytosine adopt a more planar orientation on the same gold substrate [1]. This orientation divergence is governed specifically by the presence of the methyl substituent at N1, and the behavior differs further when silver or copper colloids are used as substrates, indicating a complex interplay between methylation pattern and metal identity [1].

SERS Raman spectroscopy Surface adsorption Nucleobase orientation

Anomalous Alternation of CID Branching Ratios in Proton-Bound Hoogsteen Base Pairs of 1-Methylcytosine with 1-Methylguanine vs. 9-Methylguanine

Park and Han (2019) performed energy-resolved collision-induced dissociation (ER-CID) on two proton-bound Hoogsteen base pairs: [1-mC:1-mG:H]⁺ and [1-mC:9-mG:H]⁺. Despite essentially identical survival yields indicating equal stability of both complexes, the fragment branching ratios exhibited a pronounced alternation: CID of [1-mC:1-mG:H]⁺ produced protonated cytosines [1-mC:H]⁺ more abundantly than [1-mG:H]⁺, whereas CID of [1-mC:9-mG:H]⁺ gave rise to more pronounced production of protonated guanines [9-mG:H]⁺ [1]. This anomaly was successfully accounted for using proton affinities computed at the CBS-QB3 and Gaussian-4 levels of theory, confirming that O-protonated cytosine fragments are preferentially produced in these Hoogsteen base-pair dissociations [1].

Tandem mass spectrometry Base-pair dissociation Hoogsteen geometry Proton affinity

Application Scenarios Where 1-Methylcytosine's Differentiated Properties Create Decisive Procurement Value


Synthetic Biology: Hachimoji DNA Construction Requiring Orthogonal Isoguanine:1-Methylcytosine Base Pairs

1-Methylcytosine is the sole pyrimidine partner for isoguanine in the eight-letter Hachimoji genetic system [1]. The B:S base pair exhibits -21.8 kcal mol⁻¹ stronger Watson-Crick interaction energy than natural G:C, as established by CCSD(T)/CBS calculations [2]. This enhanced binding, coupled with the strong preference for WC over Hoogsteen geometry (+17.3 kcal mol⁻¹), underpins the orthogonality of the Hachimoji replication system. Researchers constructing expanded-alphabet nucleic acids must procure 1mCyt specifically—no other methylated cytosine regioisomer (5mC, 3mC, N⁴-mC) can pair with isoguanine.

Ultrafast Photophysics: Differentiating Dark-State Dynamics from Natural Nucleosides in Time-Resolved Studies

The unique ~5.7 ps dark nπ* state of 1mCyt, experimentally identified by femtosecond time-resolved fluorescence and transient absorption, distinguishes it from all natural cytosine nucleosides [2]. Comparative data show that 1mCyt's long-lived component (τ₃ = 5.7 ps) is 5–6-fold shorter than cytidine (35 ps) and deoxycytidine (30 ps), while 5-methylcytidine lacks this state entirely. Researchers employing 1mCyt as a model for theoretical studies of cytosine excited states must use these quantitative benchmarks to assess the validity of extrapolating from the N1-methyl model to the biologically relevant N1-ribosyl systems.

Mass Spectrometry: Sodium Adduct-Based Quantification and Gas-Phase Ion Chemistry of Methylated Nucleobases

1-Methylcytosine's sodium ion affinity of 224 ± 8 kJ/mol is the highest among cytosine methylated derivatives, exceeding 5-methylcytosine (219 kJ/mol) by 5 kJ/mol and cytosine (214 kJ/mol) by 10 kJ/mol [3]. For analytical chemists developing LC-MS or direct-infusion MS assays for modified nucleobases, this differential Na⁺ affinity directly impacts ionization efficiency and detection limits. When 1mCyt is used as an internal standard or calibration analyte for 5mC quantification, a correction factor reflecting the 10 kJ/mol affinity difference must be applied to avoid systematic underestimation of 5mC levels.

Surface-Enhanced Raman Scattering (SERS) Biosensing: Regioisomer-Specific Detection of Methylated Cytosines

The opposite molecular orientations of 1-methylcytosine (non-planar) and 5-methylcytosine (planar) on gold colloid surfaces produce distinct SERS spectral signatures that enable regioisomer discrimination without chromatographic separation [4]. This differential surface behavior can be exploited for direct SERS-based sensing of N1- vs. C5-methylation status in synthetic oligonucleotides or enzymatic reaction monitoring, provided that the 1mCyt reference standard is used to establish the non-planar orientation spectral library rather than the 5mCyt standard, which would generate a qualitatively different enhancement pattern.

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